REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:11])[cH:7][cH:8][cH:9][cH:10]1.[CH3:12][c:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1.[CH3:22][CH2:23][O:24][CH2:25][CH3:26].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[Sn:19]([Cl:20])[Cl:21]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[c:6]([OH:11])[c:7]([CH:23]=[O:24])[cH:8][cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)c1ccccc1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1cccc(C=O)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |